molecular formula C15H23NO3 B15323526 tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate

Cat. No.: B15323526
M. Wt: 265.35 g/mol
InChI Key: GSCPDFQQAYFYNI-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate is a carbamate derivative featuring a tert-butyl-protected amine group and a hydroxymethyl-substituted aromatic ring. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 285.36 g/mol. This compound is structurally characterized by a propan-2-yl backbone attached to a 4-(hydroxymethyl)phenyl group, with the amine functionality protected by a tert-butyloxycarbonyl (Boc) group. Carbamates of this type are widely employed in organic synthesis, particularly in peptide and pharmaceutical chemistry, where they serve as temporary protecting groups for amines to prevent undesired side reactions during multi-step syntheses .

The hydroxymethyl group on the aromatic ring introduces polarity, enhancing solubility in polar solvents compared to simpler Boc-protected analogs. This structural feature also allows for further functionalization, such as oxidation to carboxylic acids or conjugation with other molecules, making it valuable in prodrug design and polymer-supported synthesis.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C15H23NO3/c1-11(16-14(18)19-15(2,3)4)9-12-5-7-13(10-17)8-6-12/h5-8,11,17H,9-10H2,1-4H3,(H,16,18)

InChI Key

GSCPDFQQAYFYNI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate with structurally related carbamate derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Deprotection Conditions
tert-butyl N-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate C₁₆H₂₃NO₃ 285.36 Boc, hydroxymethylphenyl, propan-2-yl Moderate in polar solvents (e.g., DMSO, MeOH) Acidic (TFA/HCl)
tert-butyl carbamate (Boc-protected amine) C₅H₁₁NO₂ 117.15 Boc, alkyl/aryl amine Low in water; soluble in DCM, THF Acidic (TFA/HCl)
Benzyl carbamate (Cbz-protected amine) C₈H₉NO₂ 151.16 Cbz, aryl amine Low in water; soluble in EtOAc Hydrogenolysis (H₂/Pd-C)
Allyloxycarbonyl (Alloc-protected amine) C₄H₇NO₂ 101.10 Alloc, allyl group Soluble in THF, DCM Pd(0)-catalyzed cleavage
9-Fluorenylmethyloxycarbonyl (Fmoc-protected amine) C₁₅H₁₃NO₂ 239.27 Fmoc, fluorenyl group Soluble in DMF, DMSO Basic (piperidine)

Structural and Functional Differences

Hydroxymethylphenyl vs. Simple Alkyl/Aryl Groups: The hydroxymethyl group in tert-butyl N-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate increases hydrophilicity compared to standard Boc-protected amines (e.g., Boc-glycine). This enhances solubility in polar solvents like methanol or DMSO, facilitating reactions in aqueous-organic mixed systems . In contrast, tert-butyl carbamate derivatives without polar substituents (e.g., Boc-aniline) exhibit poor water compatibility.

Deprotection Mechanism: Like other Boc-protected amines, this compound is cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). However, the hydroxymethylphenyl group may influence deprotection kinetics due to steric hindrance or electronic effects. Comparatively, Cbz and Alloc groups require distinct methods (hydrogenolysis and palladium catalysis, respectively), limiting their utility in acid-sensitive syntheses.

Applications in Drug Development :
The hydroxymethyl group allows for targeted modifications, such as conjugation to drug delivery systems or biomaterials. This contrasts with Fmoc-protected amines, which are primarily used in solid-phase peptide synthesis due to their base-labile nature .

Stability and Reactivity

  • Thermal Stability : The tert-butyl group confers high thermal stability, making this compound suitable for high-temperature reactions. In contrast, Alloc groups decompose under similar conditions.
  • Chemical Stability: The Boc group is stable to bases and nucleophiles but labile to acids.

Biological Activity

Introduction

The compound tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate, also known as (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25NO3
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
  • CAS Number : 1426129-50-1

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects .
  • Modulation of Cell Signaling Pathways : It interacts with various signaling pathways, potentially influencing cellular responses to stimuli and altering gene expression profiles associated with inflammation and cell survival .

1. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

2. Analgesic Effects

Preclinical models indicate that this compound may possess analgesic properties. In animal studies, administration of this compound resulted in a significant reduction in pain behavior in models of acute and chronic pain .

Case Study 1: Inhibition of Phospholipase A2

A study investigating the inhibition of lysosomal phospholipase A2 highlighted the compound's ability to modulate lipid metabolism and inflammatory responses. The results indicated that this compound could effectively inhibit phospholipase A2 activity, which is crucial for the release of arachidonic acid and subsequent inflammatory mediator production .

Case Study 2: Cytokine Release Assays

In cytokine release assays, this compound demonstrated dose-dependent inhibition of IL-17 and TNF-alpha production. The IC50 values ranged from 0.1 to 1 μM, indicating a potent anti-inflammatory effect at relatively low concentrations .

Data Tables

Activity IC50 Value (μM) Effect
TNF-alpha Inhibition0.023Significant reduction
IL-17 Inhibition0.1 - 1Dose-dependent inhibition
Phospholipase A2 InhibitionNot quantifiedModulation of lipid metabolism

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses involving tert-butyl carbamates?

  • Stepwise Monitoring : Use in situ FTIR or inline HPLC to track intermediate formation.
  • Strict Anhydrous Conditions : Equip reactors with nitrogen/vacuum lines and use freshly distilled solvents .
  • Batch Consistency : Characterize each intermediate (e.g., melting point, NMR) before proceeding .

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